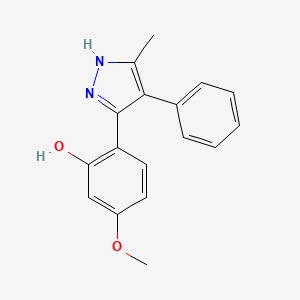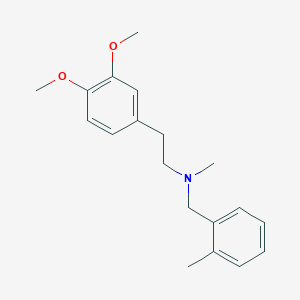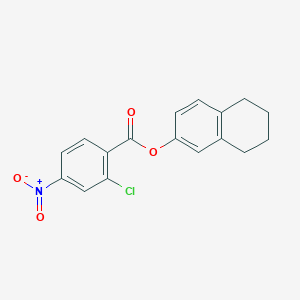![molecular formula C16H16ClNOS B5745569 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)
2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide, also known as CMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMBA belongs to the class of thioacetamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide is not fully understood. However, studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide in scientific research is its potent biological activity, which makes it a potential candidate for the development of new drugs. 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide is also relatively easy to synthesize, making it a cost-effective option for large-scale production. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide in scientific research. One potential direction is the development of new drugs based on the structure of 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide, which may exhibit improved potency and selectivity. Another potential direction is the investigation of the molecular mechanisms underlying the biological effects of 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide, which may lead to the identification of new drug targets. Additionally, the use of 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide in combination with other drugs may enhance its therapeutic potential and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide involves the reaction between 4-chlorobenzenethiol and 2-methylbenzylamine with acetic anhydride as the solvent. The reaction results in the formation of 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide as a white solid with a melting point of 98-100°C. The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide has also been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-4-2-3-5-13(12)10-18-16(19)11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDNXGZQMWTSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)





![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)



![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)